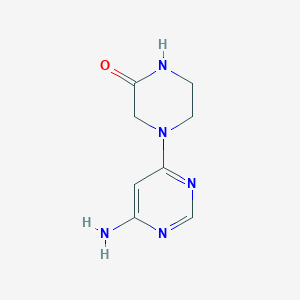
4-(6-Aminopyrimidin-4-yl)piperazin-2-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Development
This compound has shown potential in the pharmaceutical industry, particularly in drug development. Its structure is conducive to forming the backbone of various pharmacologically active molecules. For example, derivatives of this compound have been explored for their antimicrobial properties . The versatility of the piperazin-2-one ring allows for the synthesis of novel compounds that could act as potent antibacterial agents with new modes of action against resistant strains.
Material Science
In material science, “4-(6-Aminopyrimidin-4-yl)piperazin-2-one” can be utilized in the synthesis of novel materials. Its molecular structure, which includes both a pyrimidinyl and a piperazinone moiety, offers multiple points of functionalization. This makes it a valuable precursor in creating polymers or co-polymers with potential applications in creating new materials with unique properties.
Agrochemical Research
The compound’s application in agrochemical research is linked to its potential use in the synthesis of compounds with herbicidal or pesticidal activities. The presence of both aminopyrimidin and piperazinone rings could lead to the development of new agrochemicals that target specific enzymes or receptors in pests .
Pharmaceutical Research
“4-(6-Aminopyrimidin-4-yl)piperazin-2-one” is also significant in pharmaceutical research beyond drug development. It can be used as a building block in the synthesis of compounds with various biological activities. Its structural features are beneficial in creating molecules that can interact with a wide range of biological targets, potentially leading to the discovery of new medicines.
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in the development of analytical methods. Its unique structure may allow it to bind selectively to certain analytes or act as a fluorescent or chromogenic agent, aiding in the detection and quantification of substances .
Chemical Synthesis
The compound serves as an intermediate in chemical synthesis, providing a versatile scaffold for the construction of more complex molecules. Its reactivity can be harnessed to introduce various functional groups, which can lead to the creation of diverse chemical entities for further research and development .
Mécanisme D'action
Target of Action
The primary target of 4-(6-Aminopyrimidin-4-yl)piperazin-2-one is the DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria, making it an excellent target for antibacterial drugs .
Mode of Action
4-(6-Aminopyrimidin-4-yl)piperazin-2-one interacts with its target, DNA gyrase, in a unique way. The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the relaxation of positive supercoils that are necessary for DNA replication. This inhibition disrupts the replication process, leading to cell death .
Pharmacokinetics
The compound’s design aims to improve its antibacterial activity, suggesting potential enhancements in absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains .
Propriétés
IUPAC Name |
4-(6-aminopyrimidin-4-yl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-6-3-7(12-5-11-6)13-2-1-10-8(14)4-13/h3,5H,1-2,4H2,(H,10,14)(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROHDOYQKMGADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Aminopyrimidin-4-yl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



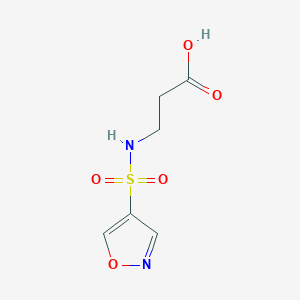
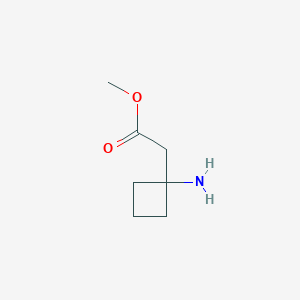



![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)

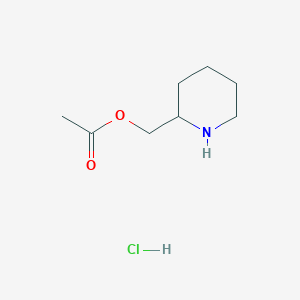
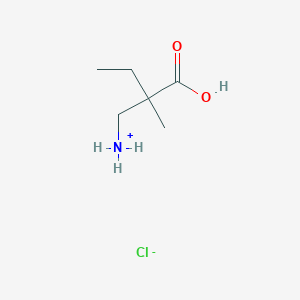
![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
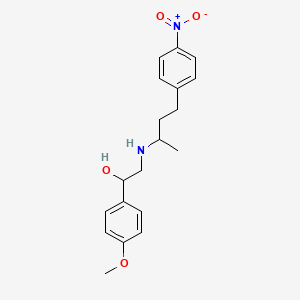
![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)